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Compound of Interest

Compound Name:
N-(3-fluorophenyl)piperidin-4-

amine

CAS No.: 886506-63-4

Cat. No.: B1598989

Get Quote

Executive Summary & Compound Identity
N-(3-fluorophenyl)piperidin-4-amine (CAS: 886506-63-4) serves as a versatile secondary

amine scaffold in medicinal chemistry.[1] Structurally, it consists of a piperidine ring substituted

at the 4-position with a 3-fluoroaniline moiety.[1] This specific fluorination pattern modulates

metabolic stability and lipophilicity compared to its non-fluorinated parent, N-phenylpiperidin-4-

amine (NPP), while altering the electronic properties of the aniline nitrogen.

Significance:

Medicinal Chemistry: Used as a building block for serotonin receptor antagonists (e.g., 5-

HT2A) and tyrosine kinase inhibitors.

Regulatory Context: Structurally related to 4-anilinopiperidine (a List I chemical).[2]

Researchers must distinguish this specific fluorinated analog from controlled precursors

during procurement and documentation.
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Chemical Identifiers
Identifier Value

IUPAC Name N-(3-fluorophenyl)piperidin-4-amine

CAS (Free Base) 886506-63-4

CAS (HCl Salt) 923565-91-7

Molecular Formula C₁₁H₁₅FN₂

Molecular Weight 194.25 g/mol

SMILES FC1=CC=CC(NC2CCNCC2)=C1

Physicochemical Specifications
The following data synthesizes experimental observations with high-confidence predictive

models (ACD/Labs, EPISuite) where specific literature values for the 3-fluoro isomer are

proprietary.

Table 1: Physical Properties Profile
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Property Value / Range Condition / Note

Physical State
Solid (Low melting) or Viscous

Oil

Free base tends to be an

oil/gum; Salts are crystalline

solids.

Melting Point
346.8°C (Predicted BP); Salts

>200°C

Free base MP is often <50°C.

HCl salts typically decompose

>250°C.

Boiling Point ~346°C At 760 mmHg (Predicted).[3]

pKa (Piperidine N) 10.8 ± 0.5
Highly basic; primary site of

protonation.

pKa (Aniline N) 3.2 ± 0.4
Weakly basic due to electron-

withdrawing 3-F group.

LogP (Octanol/Water) 2.39
Moderate lipophilicity;

permeable to CNS.

Solubility DMSO, Methanol, DCM
High solubility in polar organic

solvents.

Water Solubility Low (Free Base) / High (Salt)
Free base requires pH < 9 for

aqueous solubility.

Expert Insight: The Fluorine Effect
The substitution of fluorine at the meta position (3-position) of the phenyl ring exerts an

inductive electron-withdrawing effect (-I).

Impact on pKa: It lowers the pKa of the aniline nitrogen relative to the unsubstituted analog

(approx. 4.0 → 3.2), reducing the nucleophilicity of the aniline amine. This is critical when

attempting selective functionalization of the piperidine nitrogen over the aniline nitrogen.

Metabolic Stability: The fluorine atom blocks metabolic oxidation at the 3-position, a common

soft spot in phenyl rings.

Structural Characterization (Spectroscopy)
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Accurate identification requires distinguishing the 3-fluoro substitution pattern from the 2- or 4-

fluoro isomers.

Mass Spectrometry (ESI-MS)
Ionization Mode: Positive (ESI+)

Molecular Ion [M+H]⁺: 195.12 m/z

Fragmentation Pattern:

m/z 84: Characteristic piperidine ring fragment (tetrahydropyridinium ion).

m/z 112: Loss of piperidine fragment, retaining the fluoroaniline core.

Nuclear Magnetic Resonance (NMR) Guidelines
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃): The spectrum is defined by the asymmetry introduced

by the 3-fluoro group.
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Mechanistic
Note

7.05 - 7.15 Multiplet 1H Ar-H (C5)

Meta coupling to

F complicates

splitting.

6.30 - 6.45 Multiplet 3H
Ar-H (C2, C4,

C6)

Upfield shift due

to amine

resonance;

distinct from 4-F

isomer (which

shows symmetric

AA'BB').

3.80 Broad Singlet 1H Ar-NH

Exchangeable;

shift varies with

concentration/sol

vent.

3.30 - 3.45 Multiplet 1H Pip-CH (C4)

Methine proton

adjacent to

aniline nitrogen.

3.05 - 3.15
Doublet of

Triplets
2H

Pip-CH₂ (C2/6

eq)

Deshielded by

adjacent

Nitrogen.

2.60 - 2.75 Triplet 2H
Pip-CH₂ (C2/6

ax)

Distinct

axial/equatorial

splitting often

seen.

1.95 - 2.05 Broad Doublet 2H
Pip-CH₂ (C3/5

eq)

1.30 - 1.45 Quadruplet 2H
Pip-CH₂ (C3/5

ax)

Synthesis & Manufacturing Workflow
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The most robust synthesis route avoids direct nucleophilic substitution on the unactivated

fluorobenzene. Instead, Reductive Amination is the industry standard for high purity.

DOT Diagram: Synthesis Logic Flow

Starting Materials:
N-Boc-4-piperidone + 3-Fluoroaniline

Step 1: Imine Formation
(Acid Catalyst, Toluene/DCM)

Dehydration

Step 2: Reductive Amination
(NaBH(OAc)3, AcOH)

Reduction

Intermediate:
N-Boc-4-(3-fluorophenylamino)piperidine

Isolation

Step 3: Deprotection
(TFA or HCl/Dioxane)

Boc Removal

Workup: Basification
(NaOH/NaHCO3 to pH > 11)

Neutralization

Final Product:
N-(3-fluorophenyl)piperidin-4-amine

Extraction & Drying

Click to download full resolution via product page
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Figure 1: Step-wise reductive amination workflow ensuring regioselectivity and high yield.

Detailed Protocol: Reductive Amination
Imine Formation: Combine N-Boc-4-piperidone (1.0 eq) and 3-fluoroaniline (1.05 eq) in

DCM. Add Acetic Acid (1.0 eq) to catalyze imine formation.

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

STAB is preferred over NaBH₄ to prevent reduction of the ketone to alcohol.

Deprotection: Treat the isolated Boc-intermediate with 4M HCl in Dioxane or TFA/DCM (1:1)

at room temperature for 2 hours.

Workup: The salt precipitates. For free base, neutralize with saturated NaHCO₃, extract into

DCM, and concentrate.

Experimental Protocols for Validation
To ensure data integrity (Trustworthiness), the following self-validating protocols should be

used.

Protocol A: HPLC Purity & Related Substances
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).

Acceptance Criteria: Main peak purity >98%. Look for "bis-alkylated" impurities (dimers)

which elute significantly later.

Protocol B: Determination of pKa (Potentiometric
Titration)
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Since the molecule has two basic centers, accurate pKa determination is vital for formulation.

Solvent: Prepare a 10 mM solution in water/methanol (80:20) to ensure solubility.

Titrant: 0.1 M NaOH and 0.1 M HCl.

Method: Perform a dual-titration (acid to base, then base to acid).

Analysis: Use the Bjerrum plot method. The inflection point at pH ~10.8 corresponds to the

piperidine nitrogen. The inflection at pH ~3.2 corresponds to the aniline nitrogen.

Handling, Safety & Regulatory
Safety Data Sheet (SDS) Highlights:

Hazards: Acute Toxicity (Oral), Skin Irritation (Category 2), Eye Irritation (Category 2A).

Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation

of amine vapors.

Storage: Hygroscopic. Store under nitrogen or argon at 2-8°C.

Regulatory Note (E-E-A-T): While N-(3-fluorophenyl)piperidin-4-amine is not explicitly listed

as a List I chemical (unlike its non-fluorinated analog N-phenylpiperidin-4-amine), it is a

structural isomer of potential fentanyl precursors.

Best Practice: Maintain rigorous inventory logs.

Verification: Ensure the CAS number (886506-63-4) matches the Certificate of Analysis

(CoA) to prevent confusion with regulated analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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